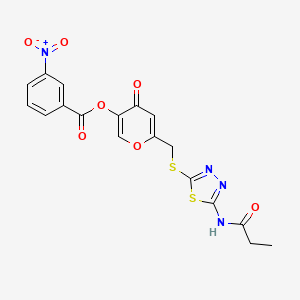

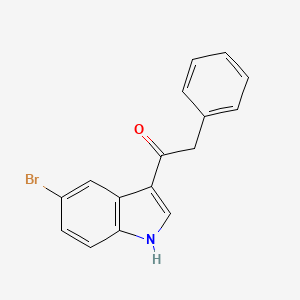

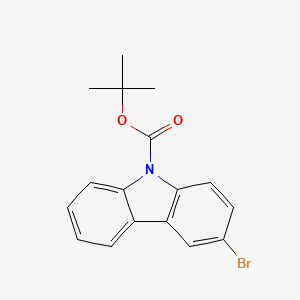

1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one

Vue d'ensemble

Description

“1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one” is a compound that contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold . It’s important to note that the specific compound “this compound” does not have much information available, but related compounds have been studied extensively .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with indole derivatives . For example, 5-bromoindole has been reacted with ethylene oxide to form 2-(5-bromo-1H-indol-3-yl)ethanol.Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic and thermoanalytical techniques . X-ray powder diffraction analysis can indicate the crystalline nature of the sample .Chemical Reactions Analysis

Indole structures are known to participate readily in chemical reactions due to their excessive π-electrons delocalization . Electrophilic substitution occurs readily on indole, similar to the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized using techniques such as differential scanning calorimetry and thermogravimetry . These techniques can provide information about the compound’s melting point, purity, and thermal stability .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A study by Ashok, D. et al. (2015) explored the synthesis of compounds related to 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one using microwave and ultrasound irradiation. Their research revealed significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S., 2015).

Catalytic Synthesis Applications

Gallium(III) halide-catalyzed coupling of indoles with phenylacetylene has been studied, demonstrating the synthesis of bis(indolyl)phenylethanes under mild conditions, as per Yadav, J. et al. (2004). This process highlights an application in organic synthesis involving indole compounds (Yadav, J., Reddy, B., Padmavani, B., & Gupta, M., 2004).

Applications in Polymer and Material Science

Research conducted by Maurya, M. et al. (2014) discusses the use of indole derivatives in the synthesis of dioxidomolybdenum(VI) complexes. These complexes, when grafted onto polymers, show catalytic activities useful in oxidative bromination reactions. This highlights the potential application of such compounds in material science and catalysis (Maurya, M., Kumar, N., & Avecilla, F., 2014).

Potential in Fluorescence and Photophysical Applications

Egbe, D. et al. (2004) researched alkoxy-substituted yne-containing poly(phenylene-vinylene)s, indicating the potential of such compounds in the development of materials with unique photophysical properties, such as enhanced brightness and electroluminescence. This suggests the possibility of using indole derivatives in the creation of advanced luminescent materials (Egbe, D., Carbonnier, B., Ding, L., Mühlbacher, D., Birckner, E., Pakula, T., Karasz, F. E., & Grummt, U., 2004).

Mécanisme D'action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. For instance, some indole derivatives have shown promising antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety data sheets for similar compounds, such as (5-Bromo-1H-indol-3-yl)acetic acid, indicate that these compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with appropriate personal protective equipment and follow safety precautions .

Orientations Futures

Propriétés

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-12-6-7-15-13(9-12)14(10-18-15)16(19)8-11-4-2-1-3-5-11/h1-7,9-10,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMKKWGDNCIPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)

![N-[(adamantan-1-yl)(hydrazinecarbonyl)methyl]-4-methoxybenzamide](/img/structure/B2669594.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2669595.png)

![Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2669598.png)

![2-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2669603.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2669610.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-fluorophenyl)methyl]ethanediamide](/img/structure/B2669611.png)

![3-fluoro-4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2669614.png)